molecular formula C14H10BrClN4O3 B5415829 2-[(6-bromo-4-quinazolinyl)amino]-4-nitrophenol hydrochloride

2-[(6-bromo-4-quinazolinyl)amino]-4-nitrophenol hydrochloride

Cat. No. B5415829
M. Wt: 397.61 g/mol
InChI Key: KQVKDUBWMVNFMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-[(6-bromo-4-quinazolinyl)amino]-4-nitrophenol hydrochloride” is a quinazoline derivative. Quinazolines are a class of organic compounds with a bicyclic structure, containing two fused six-membered aromatic rings, one of which is a benzene ring and the other is a pyrimidine ring . They are known to exhibit a wide range of biological activities and are often used in medicinal chemistry .


Molecular Structure Analysis

The molecular structure of “this compound” would likely consist of a quinazoline core, with a bromine atom at the 6-position, an amino group at the 2-position linked to a 4-nitrophenol group .


Chemical Reactions Analysis

Quinazolines can undergo a variety of chemical reactions, including alkylation, acylation, nitration, halogenation, and others . The specific reactions that “this compound” might undergo would depend on the reaction conditions and the reagents used.

Future Directions

The future directions for research on “2-[(6-bromo-4-quinazolinyl)amino]-4-nitrophenol hydrochloride” could include further studies to determine its physical and chemical properties, synthesis methods, biological activity, mechanism of action, and safety profile. Given the wide range of biological activities exhibited by quinazoline derivatives, it could be of interest in medicinal chemistry .

properties

IUPAC Name

2-[(6-bromoquinazolin-4-yl)amino]-4-nitrophenol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrN4O3.ClH/c15-8-1-3-11-10(5-8)14(17-7-16-11)18-12-6-9(19(21)22)2-4-13(12)20;/h1-7,20H,(H,16,17,18);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQVKDUBWMVNFMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])NC2=NC=NC3=C2C=C(C=C3)Br)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrClN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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